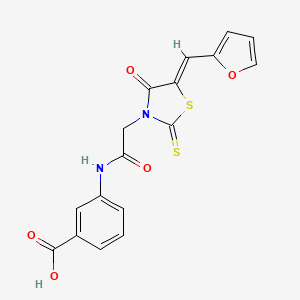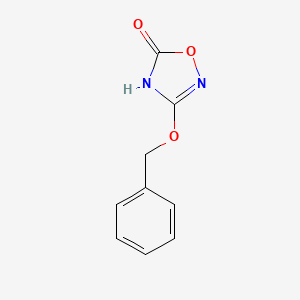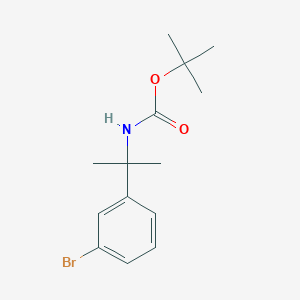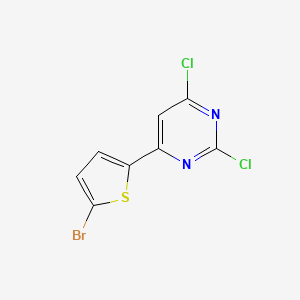
(Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a complex organic compound with a unique structure that includes a furan ring, a thioxothiazolidinone moiety, and a benzoic acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid typically involves multiple steps. One common method starts with the preparation of the thioxothiazolidinone core, which is then functionalized with a furan-2-ylmethylene group. The final step involves the acylation of the intermediate with benzoic acid derivatives under controlled conditions .
Industrial Production Methods
This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thioxothiazolidinone moiety can be reduced to form thiazolidinone derivatives.
Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens or nitro groups .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the thioxothiazolidinone moiety can produce thiazolidinone derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Wirkmechanismus
The mechanism of action of (Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include (Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one and N-(furan-2-ylmethyl)aniline .
Uniqueness
What sets (Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid apart from these similar compounds is its unique combination of functional groups.
Eigenschaften
IUPAC Name |
3-[[2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5S2/c20-14(18-11-4-1-3-10(7-11)16(22)23)9-19-15(21)13(26-17(19)25)8-12-5-2-6-24-12/h1-8H,9H2,(H,18,20)(H,22,23)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRKFDMSHWLZQB-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=S)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=S)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2942341.png)
![2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2942342.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2942343.png)
![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2942348.png)



![7-(4-chlorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942355.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2942357.png)
![Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2942358.png)

![2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine](/img/structure/B2942362.png)
![6-methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2942363.png)
